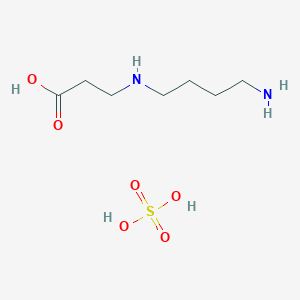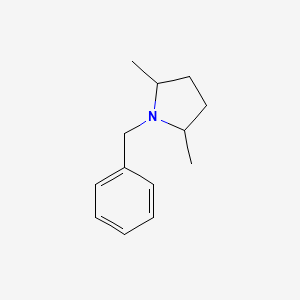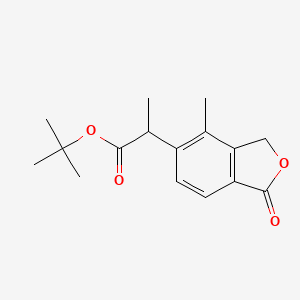
Putreanine sulfate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Putreanine sulfate salt, also known as N-4-Aminobutyl-3-aminopropionic acid sulfate, is a chemical compound with the molecular formula C7H16N2O2 · H2SO4. It is a derivative of putrescine, a biogenic amine that plays a crucial role in cellular metabolism. This compound is often used in biochemical research and has various applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Putreanine sulfate salt can be synthesized through the reaction of putrescine with sulfuric acid. The general method involves dissolving putrescine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to facilitate the formation of this compound. The product is isolated by crystallization and purified through recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the use of large reactors where putrescine and sulfuric acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then crystallized, filtered, and dried to obtain pure this compound .
化学反応の分析
Types of Reactions
Putreanine sulfate salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Putreanine sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a precursor to other biogenic amines.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
作用機序
Putreanine sulfate salt exerts its effects through various molecular pathways. It is known to interact with enzymes involved in polyamine metabolism, such as putrescine oxidase. The compound can be oxidized to form 1-pyrroline and β-alanine, which are involved in cellular signaling and metabolic processes. The molecular targets include enzymes and receptors that regulate cellular growth and differentiation .
類似化合物との比較
Similar Compounds
Putrescine: A biogenic amine with a similar structure but lacks the sulfate group.
Cadaverine: Another biogenic amine with a similar function but different structure.
Spermidine: A polyamine with additional amino groups, involved in cellular metabolism.
Uniqueness
Putreanine sulfate salt is unique due to its sulfate group, which imparts different chemical properties and reactivity compared to other biogenic amines. This makes it a valuable compound for specific biochemical and industrial applications .
特性
分子式 |
C7H18N2O6S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
3-(4-aminobutylamino)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N2O2.H2O4S/c8-4-1-2-5-9-6-3-7(10)11;1-5(2,3)4/h9H,1-6,8H2,(H,10,11);(H2,1,2,3,4) |
InChIキー |
VIMJJQNAZIORON-UHFFFAOYSA-N |
正規SMILES |
C(CCNCCC(=O)O)CN.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)




![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)

![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)



